6-Cyclobutyl-4,5-dihydropyrimidin-4-one
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Overview
Description
4(5H)-Pyrimidinone,6-cyclobutyl- is a heterocyclic compound that features a pyrimidinone ring substituted with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Pyrimidinone,6-cyclobutyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutylamine with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the pyrimidinone structure .
Industrial Production Methods
Industrial production of 4(5H)-Pyrimidinone,6-cyclobutyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4(5H)-Pyrimidinone,6-cyclobutyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidinone oxides.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Scientific Research Applications
4(5H)-Pyrimidinone,6-cyclobutyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(5H)-Pyrimidinone,6-cyclobutyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and are known for their biological activities.
Isoxazolo[5,4-d]pyrimidin-4(5H)-one: Another heterocyclic compound with potential medicinal applications.
Uniqueness
4(5H)-Pyrimidinone,6-cyclobutyl- is unique due to its cyclobutyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-cyclobutyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h5-6H,1-4H2 |
InChI Key |
MYNNGXGOICOOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=NC(=O)C2 |
Origin of Product |
United States |
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